1,1-Propanedithiol
Description
1,1-Propanedithiol (CAS: 88497-17-0; molecular formula: C₃H₈S₂) is a dithiol compound with two thiol (-SH) groups attached to the same carbon atom of a propane backbone . It is a colorless to light yellow liquid with a molecular weight of 108.23 g/mol. This compound is used as a reductant in organic synthesis, particularly in deprotection and reduction reactions under basic conditions . Its hydrolysis product, this compound, is metabolized to sulfonates and mixed disulfides, contributing to its low toxicity profile .
Properties
CAS No. |
88497-17-0 |
|---|---|
Molecular Formula |
C3H8S2 |
Molecular Weight |
108.23 g/mol |
IUPAC Name |
propane-1,1-dithiol |
InChI |
InChI=1S/C3H8S2/c1-2-3(4)5/h3-5H,2H2,1H3 |
InChI Key |
NCNISYUOWMIOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S)S |
density |
1.014-1.016 |
physical_description |
Clear colourless to light yellow liquid; Savoury sulfurous cooked onion aroma |
solubility |
Very slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: 1,2-Propanedithiol and 1,3-Propanedithiol
Structural and Physical Properties
Ethanedithiol (1,2-Ethanedithiol)
Key Comparisons
- Structure : Shorter carbon chain (C2) with adjacent thiol groups.
- Reactivity :
- Applications : Used in carbonyl protection (e.g., dithiolane formation) under microwave conditions .
Benzenedithiol (1,2-Benzenedithiol)
Key Comparisons
- Structure : Aromatic backbone with thiol groups in ortho positions.
- Reactivity :
- Applications : Used in synthesizing metal-organic frameworks (MOFs) and catalysis.
Metal Complex Formation
- 1,3-Propanedithiol : Produces dinickel (Cp₂Ni₂(pdt)) and trinickel (Cp₃Ni₃(pdt)) complexes, depending on reaction conditions .
- 1,2-Ethanedithiol : Favors trinickel complexes (Cp₃Ni₃(edt)) due to optimal thiol spacing .
- This compound: Limited data, but its steric constraints likely limit metal coordination compared to isomers.
Mercury Methylation
- Dithiols (e.g., 1,2-ethanedithiol, 1,3-propanedithiol) enable Hg(II) methylation, unlike monothiols.
- Efficiency : 1,2-Ethanedithiol > 1,3-Propanedithiol due to shorter S-S distance .
Antimicrobial Activity
- 1,3-Propanedithiol: Boosts antibacterial performance of BSA-templated Cu nanoclusters (PDT/BSA-Cu NCs) .
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